molecular formula C19H22N4O3 B5148782 N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE

N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE

Cat. No.: B5148782
M. Wt: 354.4 g/mol
InChI Key: IDIDSOHCHNOYBX-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE is a complex organic compound with a molecular formula of C14H14N4O2 It is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE typically involves the reaction of N,N-dimethyl-4-nitroaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N,N-dimethyl-4-aminophenylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the piperazine ring.

    N,N-Dimethyl-4-aminophenylpiperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE is unique due to the presence of both the nitrophenyl and piperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-20(2)16-5-3-15(4-6-16)19(24)22-13-11-21(12-14-22)17-7-9-18(10-8-17)23(25)26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIDSOHCHNOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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